molecular formula C7H16N2O B1600163 2-(1-Methylpiperazin-2-yl)ethanol CAS No. 889939-92-8

2-(1-Methylpiperazin-2-yl)ethanol

Cat. No. B1600163
M. Wt: 144.21 g/mol
InChI Key: PPUMKKKFXCWRNH-UHFFFAOYSA-N
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Description

“2-(1-Methylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .


Synthesis Analysis

The synthesis of “2-(1-Methylpiperazin-2-yl)ethanol” involves a series of reactions. The process starts with methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate, which is dissolved in tetrahydrofuran (THF). This is followed by the addition of lithium aluminium tetrahydride .


Molecular Structure Analysis

The molecular structure of “2-(1-Methylpiperazin-2-yl)ethanol” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanol group attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

“2-(1-Methylpiperazin-2-yl)ethanol” is a golden oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods: A study demonstrated the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, highlighting optimized technological parameters such as raw material ratio, reaction time, and temperature to achieve high product yield (Wang Jin-peng, 2013).
  • Protecting Groups in Polymer Chemistry: Another research explored using 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, which could be selectively removed after polymerization. This finding is crucial for the polymer community, considering the availability and cost-effectiveness of 2-(pyridin-2-yl)ethanol (Marios Elladiou & C. S. Patrickios, 2012).

Biological and Medicinal Applications

  • Antifungal and Herbicidal Activities: The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds to produce 2-(1H-1,2,4-triazol-1-yl)ethanols was investigated for their potential antifungal and herbicidal activities, showcasing a versatile method for accessing these compounds (P. Lassalas et al., 2017).

Catalysis and Materials Science

  • Heterogeneous Catalysis: Silica-bonded N-propylpiperazine sodium n-propionate was employed as a solid base catalyst for synthesizing 4H-pyran derivatives, demonstrating its efficiency and recyclability. This research highlights the application of such catalysts in green chemistry and organic synthesis (K. Niknam et al., 2013).

Environmental Chemistry

  • Alcohol-Water Separation: A study focused on the extraction of alcohols from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, addressing the challenge of separating alcohols like ethanol and butanol from aqueous solutions. This research is pertinent to biofuel production and the pharmaceutical industry (A. Chapeaux et al., 2008).

properties

IUPAC Name

2-(1-methylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMKKKFXCWRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424476
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperazin-2-yl)ethanol

CAS RN

889939-92-8
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(1-methylpiperazin-2-yl)ethanol was prepared by dissolving methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate (0.500 g, 2.50 mmol, prepared according to Abelman et al., Tetrahedron Letters, 44 (2003), 1823-1826) in THF (10 ml) followed by addition of LiAlH4 (2M in THF, 3.12 ml, 6.24 mmol). The resulting solution was refluxed for 2 h, concentrated in vacuo, basified to pH12 with 1M NaOH solution and filtered through a celite pad. The filtrate was purified by SPE using a TsOH cartridge to give 2-(1-methylpiperazin-2-yl)ethanol as a golden oil (0.125 g, 0.87 mmol). 2-(2,6-difluorophenyl)-5-(4-(2-(2-hydroxyethyl)-1-methylpiperazine-4-carbonyl)phenylamino)oxazole-4-carboxamide was then prepared using the method described in example U-12. 1H NMR (CD3OD) δ 1.35-1.40 (1H, m), 1.92-2.05 (1H, m), 2.10-2.20 (2H, m), 2.36 (3H, s), 2.30-2.38 (1H, m), 2.85-2.95 (2H, m), 3.25-3.35 (2H, m), 3.55-3.65 (2H, br. s), 7.15-7.25 (2H, m), 7.42-7.48 (2H, m), 7.50-7.60 (3H, m) LCMS (2) 1.96 min; m/z (ES+) 486.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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